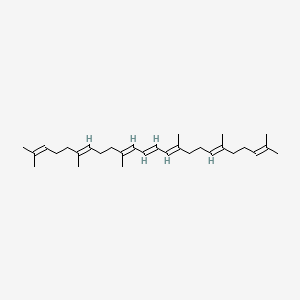
All-trans-4,4'-diapophytoene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-diapophytoene is an apo carotenoid triterpenoid that is tetracosane containing double bonds at the 2-3, 6-7, 10-11, 12-13, 14-15, 18-19, and 22-23 positions, and substituted by methyl groups at positions 2, 6, 10, 15, 19, and 23. It is an apo carotenoid triterpenoid, a triterpene and a polyene.
Scientific Research Applications
Carotenogenesis Evolution
- Evolution of Carotenogenesis : The study by Sandmann (2009) discusses the evolution of carotenogenesis, highlighting that in the course of evolution from bacteria to plants, the process changed from a simple situation of one enzyme for the entire reaction sequence to a more complex process involving multiple enzymes.
Isomerization and Photochemistry
- Isomerization in Polyenes : Research by Christensen et al. (2007) demonstrates that there's a low barrier for conversion between the cis and all-trans isomers in the S1 state of polyenes, suggesting the presence of complex potential energy surfaces in these molecules.
- Cis-trans Isomerization : Guo et al. (2008) conducted a theoretical study on the all-trans to mono-cis isomerizations of polyenes and carotenes, revealing insights into the energy barriers and physiological implications of these processes (Guo, Tu, & Hu, 2008).
Molecular and Material Applications
- Graphene Applications : The work by Garaj et al. (2010) investigates the potential use of graphene in characterizing single molecules, including all-trans structures, in ionic solutions.
- Polyimides Synthesis : Fang et al. (2004) explored the synthesis of polyimides from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, demonstrating differences in molecular weight and solubility between cis and trans polymers (Fang, Yang, Zhang, Gao, & Ding, 2004).
Photophysics and Photochemistry
- Excited-State Behavior : Bartocci et al. (1999) studied the photophysics and photochemistry of all-trans-α,ω-dithienylpolyenes, providing insights into quantum yields and excited state dynamics (Bartocci, Spalletti, Becker, Elisei, Floridi, & Mazzucato, 1999).
Chemical Synthesis and Characterization
- Synthesis of Stereoisomers : Arita et al. (2009) synthesized novel 1,4-diarsa-2,5-cyclohexadiene, obtaining different stereoisomers and analyzing their structures and UV−vis absorption spectra (Arita, Naka, Morisaki, Nakahashi, & Chujo, 2009).
properties
Molecular Formula |
C30H48 |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(6E,10E,12E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,12,14,18,22-heptaene |
InChI |
InChI=1S/C30H48/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,15-18,23-24H,11-14,19-22H2,1-8H3/b10-9+,27-17+,28-18+,29-23+,30-24+ |
InChI Key |
NXJJBCPAGHGVJC-MAYJZIKRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



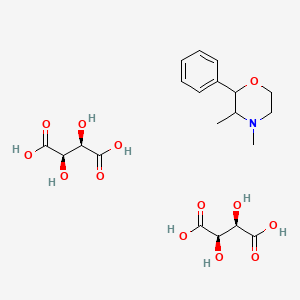
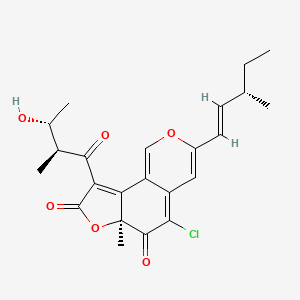

![2-[(5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1236779.png)
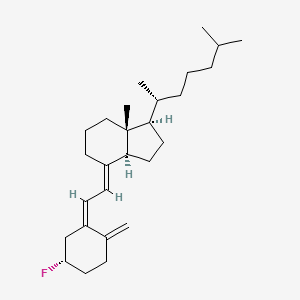
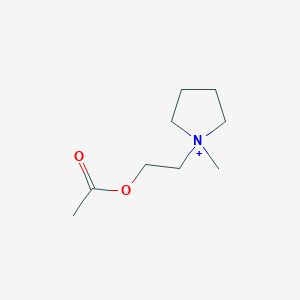


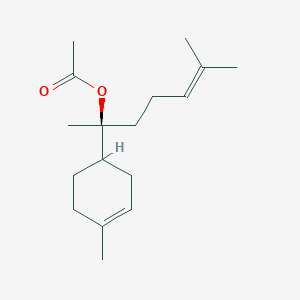
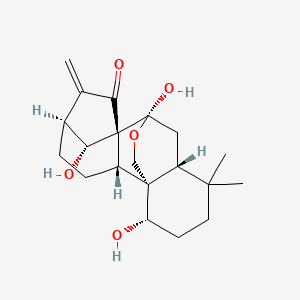
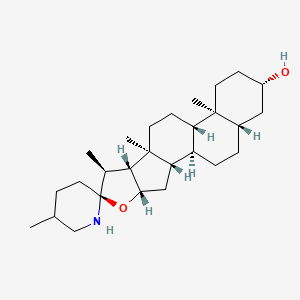


![2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B1236799.png)